2-[(2,2-Difluoroethyl)amino]propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10F2N2O |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
2-(2,2-difluoroethylamino)propanamide |
InChI |
InChI=1S/C5H10F2N2O/c1-3(5(8)10)9-2-4(6)7/h3-4,9H,2H2,1H3,(H2,8,10) |
InChI Key |
DXDAIWCCYFRQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NCC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,2 Difluoroethyl Amino Propanamide and Its Precursors
Established Routes for the Preparation of 2-Aminopropanamide (B1330713) Derivatives
The synthesis of the 2-aminopropanamide portion of the target molecule, essentially an amide of the amino acid alanine, can be approached through several well-established chemical transformations. These methods primarily involve the formation of an amide bond from a carboxylic acid precursor.
Amidation Reactions from Propanoic Acid Precursors
A primary and direct route to 2-aminopropanamide derivatives involves the amidation of 2-aminopropanoic acid (alanine). This transformation focuses on converting the carboxylic acid moiety into a primary amide. A classic method involves reacting the carboxylic acid with ammonia. This is typically a two-step process where an ammonium salt is first formed, which then undergoes dehydration upon heating to yield the amide libretexts.org.
Modern approaches often employ coupling reagents to facilitate the reaction between the carboxylic acid and an amine source under milder conditions. Lewis acid catalysts, such as those based on titanium or boron, have been shown to be effective for the direct amidation of unprotected amino acids researchgate.netnih.govnih.gov. For instance, titanium tetrachloride (TiCl4) in pyridine can mediate the condensation of carboxylic acids and amines to provide the corresponding amides in moderate to excellent yields nih.gov. Similarly, borate esters like B(OCH2CF3)3 can catalyze the direct synthesis of α-amino amides from unprotected amino acids and amines researchgate.netnih.govchromatographyonline.com.
Table 1: Catalytic Systems for Direct Amidation of Amino Acids
| Catalyst/Reagent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Titanium(IV) Chloride (TiCl4) | Pyridine, 85 °C | Effective for a wide range of substrates. | nih.gov |
| Zirconium(IV) Chloride (ZrCl4) | THF, 70 °C, molecular sieves | Catalytic amounts (2-10 mol%) are sufficient. | nih.gov |
| Tris(2,2,2-trifluoroethyl) borate (B(OCH2CF3)3) | Catalytic or stoichiometric amounts | Enables protecting-group-free amidation. | researchgate.netnih.gov |
Amino Acid Derivatization Strategies
Amino acid derivatization encompasses a broad range of strategies to selectively modify the amino acid structure. For the synthesis of 2-aminopropanamide, the key is the chemoselective formation of an amide at the carboxyl group while leaving the amino group intact. While direct amidation of unprotected amino acids is possible, traditional methods often rely on protecting the amino group (e.g., as a Boc or Cbz derivative) before activating the carboxyl group for amidation.
The activation of the carboxylic acid is a crucial step. This can be achieved by converting it into a more reactive species such as an acid chloride, a mixed anhydride, or an active ester. Reagents like 1,1'-Carbonyldiimidazole (CDI) are used to activate the carboxylic acid, which then readily reacts with ammonia to form the amide researchgate.net. These "classical" coupling reagents are widely used in peptide synthesis and can be applied to the formation of simple amides from amino acids researchgate.netnih.gov. The choice of strategy often depends on the desired scale, purity requirements, and the compatibility of other functional groups on the molecule.
Synthesis of the 2,2-Difluoroethylamine Synthon
The 2,2-difluoroethylamine moiety is a critical building block that introduces the difluoroethyl group into the final compound. Its synthesis is a key focus in organofluorine chemistry.
Fluorination Protocols for Ethylamine Derivatives
One approach to synthesizing 2,2-difluoroethylamine involves the direct fluorination of ethylamine precursors. However, this can be challenging due to the high reactivity of many fluorinating agents. A more controlled method is the reaction of ethylamine with fluoroxytrifluoromethane (CF3OF) in hydrogen fluoride under UV irradiation google.comgoogle.com. The incorporation of fluorine can significantly alter the properties of molecules, making these methods valuable in medicinal chemistry cam.ac.uknih.gov. Modern fluorination techniques often employ safer and more selective reagents, such as diethylaminosulfur trifluoride (DAST) for deoxyfluorination, or electrophilic fluorinating agents like Selectfluor cam.ac.uksigmaaldrich.com. While not directly applied to ethylamine in the provided sources, these reagents represent the broader toolkit available for such transformations.
Precursor Chemistry for Difluoroalkylation
A more common and industrially viable route to 2,2-difluoroethylamine involves building the molecule from precursors that already contain the difluoro moiety. The most prevalent methods start with a 2,2-difluoro-1-haloethane, such as 2,2-difluoro-1-chloroethane or 2,2-difluoro-1-bromoethane. This precursor is then subjected to amination via a nucleophilic substitution reaction with ammonia smolecule.comresearchgate.net.
These reactions are typically performed under pressure in an autoclave at elevated temperatures google.comgoogle.comchemicalbook.com. The conditions can be varied to optimize the yield and minimize the formation of byproducts like tetrafluoroethylamine google.comsmolecule.com. Another established pathway is the reduction of 2,2-difluoroacetamide. Reagents such as diborane in tetrahydrofuran (THF) or a combination of sodium borohydride and boron trifluoride etherate have been successfully used for this reduction, affording 2,2-difluoroethylamine in moderate yields google.comgoogle.com.
Table 2: Selected Synthetic Routes to 2,2-Difluoroethylamine
| Starting Material | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| 2,2-Difluoro-1-bromoethane | Ammonia, Potassium Iodide, DMSO, 100 °C, Autoclave | 82% | chemicalbook.com |
| 2,2-Difluoro-1-chloroethane | Ammonia, N-methylpyrrolidine, 143-145 °C, Autoclave | 70% | google.com |
| 2,2-Difluoroacetamide | Diborane solution in THF | 48% | google.comgoogle.com |
| 2,2-Difluoroacetamide | Sodium borohydride, Boron trifluoride etherate | 60% | google.com |
Coupling Reactions for the Formation of the 2-[(2,2-Difluoroethyl)amino]propanamide Scaffold
The final step in the synthesis is the formation of a new carbon-nitrogen bond to connect the 2-aminopropanamide and the 2,2-difluoroethylamine synthons. This transformation is typically achieved through an N-alkylation reaction. In this context, the nitrogen atom of the 2-aminopropanamide acts as a nucleophile, attacking an electrophilic 2,2-difluoroethyl group.
A common strategy involves reacting 2-aminopropanamide with a 2,2-difluoroethyl halide (e.g., 2,2-difluoro-1-bromoethane) in the presence of a base. Mild and sustainable protocols for the N-alkylation of amides using bases like potassium phosphate (K3PO4) in a suitable solvent such as acetonitrile have been developed escholarship.orgorganic-chemistry.org. Such conditions are often advantageous as they avoid the need for harsh bases or transition metal catalysts escholarship.org.
Alternatively, the N-alkylation of amides can be accomplished using alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen auto-transfer" methodology rsc.orgnih.gov. This process, often catalyzed by transition metals like iridium or palladium, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amide, regenerating the catalyst and producing water as the only byproduct rsc.orgnih.govchemrxiv.org. While not specifically detailed for this exact scaffold in the search results, these established methods for N-alkylation of amides represent the primary chemical strategies that would be employed to synthesize the final this compound molecule.
Direct Amidation and Reductive Amination Approaches
Direct amidation and reductive amination represent two of the most fundamental strategies for the formation of the key C-N bonds in this compound.
Direct Amidation involves the coupling of a carboxylic acid or its derivative with an amine. For the synthesis of the target molecule, this could involve the reaction of a suitably protected alanine derivative (as the propanamide precursor) with 2,2-difluoroethylamine. The direct condensation of a carboxylic acid and an amine is often challenging and may require high temperatures, which can be incompatible with sensitive functional groups. To overcome this, a wide array of coupling reagents are employed to activate the carboxylic acid.
Alternatively, the amide bond can be formed from an ester, a process known as aminolysis. This can be promoted by strong bases or catalyzed by various metal complexes.
| Method | Reactants | Conditions/Reagents | Advantages | Potential Challenges |
| Direct Amidation (Carboxylic Acid) | Alanine derivative, 2,2-Difluoroethylamine | Coupling agents (e.g., DCC, EDC, HATU), Catalysts (e.g., Boronic acids) | Wide availability of starting materials. | Use of stoichiometric and often wasteful coupling reagents. |
| Aminolysis (Ester) | Alanine ester derivative, 2,2-Difluoroethylamine | Base-promoted (e.g., t-BuOK), Metal catalysis (e.g., Zr(Ot-Bu)4) | Avoids traditional coupling agents. | Can require harsh conditions. |
Reductive Amination offers a powerful alternative for forming the C-N bond between the propanamide backbone and the 2,2-difluoroethyl group. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would likely involve the reaction of 2,2-difluoroethylamine with a pyruvate derivative (e.g., pyruvic acid or an ester thereof) followed by reduction.
A variety of reducing agents can be employed, with their selection depending on the substrate and desired reaction conditions.
| Reducing Agent | Characteristics |
| Sodium cyanoborohydride (NaBH3CN) | Effective at acidic pH, but toxic cyanide byproduct. |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | Milder, non-toxic, and widely applicable. |
| Catalytic Hydrogenation (e.g., H2/Pd/C) | "Green" method, but may not be compatible with all functional groups. |
Protecting Group Strategies in Synthesis
The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. nih.gov In this case, both the amino group of the alanine precursor and the carboxylic acid/amide functionality may require protection depending on the chosen synthetic route.
The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal. For the amino group of the alanine precursor, carbamates are a common choice.
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) |
| Benzyloxycarbonyl | Cbz (or Z) | Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |
The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in multi-step synthesis, allowing for the selective deprotection of one functional group while others remain protected. nih.gov
Stereoselective Synthesis of this compound Enantiomers
As this compound contains a chiral center at the alpha-carbon of the propanamide moiety, the synthesis of single enantiomers is of significant interest. This can be achieved through various stereoselective techniques.
Chiral Auxiliaries and Catalysts in Propanamide Synthesis
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to the propanoyl precursor to control the stereochemistry of a key bond-forming step.
Asymmetric catalysis employs a chiral catalyst to favor the formation of one enantiomer over the other. This approach is often more atom-economical than the use of chiral auxiliaries. Chiral Lewis acids or organocatalysts could potentially be used to catalyze the stereoselective formation of the amide bond or the C-N bond via reductive amination.
Resolution Techniques for Enantiomeric Purity
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers.
Enzymatic resolution utilizes enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. nottingham.ac.ukresearchgate.net For example, a lipase could be used to selectively acylate one enantiomer of a racemic precursor amine, or a protease could selectively hydrolyze one enantiomer of a racemic amide. nih.gov Dynamic kinetic resolution (DKR) is an advanced technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netnih.gov
| Resolution Method | Principle | Advantages |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Well-established technique. |
| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | High enantioselectivity, mild reaction conditions. |
| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | Can be used for both analytical and preparative separations. |
Exploration of Novel Synthetic Pathways for this compound
Recent advances in synthetic methodology offer new potential routes for the synthesis of this compound.
The development of novel fluorination and fluoroalkylation reactions is of particular relevance. New reagents and catalytic methods for the introduction of the 2,2-difluoroethyl group onto a nitrogen atom could provide more direct and efficient access to the 2,2-difluoroethylamine precursor or allow for the direct fluoroalkylation of the propanamide backbone. nih.govacs.orgresearchgate.net
Furthermore, emerging strategies in amide bond formation that move away from traditional stoichiometric coupling reagents are highly desirable from a green chemistry perspective. nih.gov These include catalytic direct amidation methods and oxidative amidation protocols. Visible-light-mediated amide synthesis is another area of active research that could offer mild and efficient conditions for the construction of the propanamide moiety.
The direct α-amination of amides is a powerful strategy for the synthesis of α-amino amides. Recent developments in this area could provide a novel disconnection for the synthesis of the target molecule, potentially allowing for the direct introduction of the amino group at the α-position of a propanamide derivative.
Molecular Interactions and Mechanistic Investigations of 2 2,2 Difluoroethyl Amino Propanamide in Vitro and in Silico
Evaluation of Biological Target Engagement (In Vitro)
The initial assessment of a compound's biological activity involves in vitro studies to determine its direct interaction with specific biological targets such as receptors and enzymes.
Receptor Binding Studies and Affinities
Receptor binding assays are crucial in determining the affinity of a compound for a specific receptor. These experiments typically involve incubating the compound with a preparation of the target receptor and a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radiolabeled ligand is measured, from which the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be calculated.
Despite a thorough review of scientific literature, no specific receptor binding studies or affinity data for 2-[(2,2-Difluoroethyl)amino]propanamide have been publicly reported. Therefore, its receptor interaction profile remains uncharacterized.
Enzyme Inhibition Kinetics and Mechanism of Action
Enzyme inhibition studies are performed to understand if a compound can modulate the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. The data generated can reveal not only the potency of inhibition (e.g., IC50 value) but also the mechanism of action, such as whether the inhibition is reversible (competitive, non-competitive, or uncompetitive) or irreversible.
Currently, there is no publicly available data from enzyme inhibition kinetic studies for this compound. Consequently, its potential to act as an enzyme inhibitor and its mechanism of action are unknown.
Protein-Ligand Interaction Profiling
Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide detailed insights into the binding kinetics and thermodynamics of a compound's interaction with a target protein. SPR measures the change in refractive index at the surface of a sensor chip as the ligand binds to the immobilized protein, providing real-time data on association and dissociation rates. ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
No studies utilizing surface plasmon resonance, isothermal titration calorimetry, or other biophysical methods to profile the protein-ligand interactions of this compound have been published.
Cellular Pathway Modulation Studies (In Vitro Models, Non-Clinical Focus)
Following the characterization of direct target engagement, cellular assays are employed to understand how a compound affects biological pathways within a cellular context.
Cellular Uptake and Distribution in Model Systems
Understanding the ability of a compound to enter cells and its subsequent intracellular distribution is critical for its potential biological activity. Cellular uptake studies are often conducted using cultured cells, and the concentration of the compound within the cells and subcellular compartments can be measured using various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or fluorescence microscopy if the compound is fluorescently labeled.
There is no available research detailing the cellular uptake and distribution of this compound in any model systems.
Interaction with Cellular Macromolecules
Beyond specific protein targets, a compound may interact with other cellular macromolecules, including DNA, RNA, and lipids. These interactions can be investigated through a variety of in vitro assays. For example, DNA intercalation can be studied using spectrophotometry or gel electrophoresis, while interactions with lipids can be assessed using model membrane systems.
No studies have been published that investigate the interaction of this compound with cellular macromolecules such as DNA, RNA, or lipids.
Impact of Difluoroethyl Moiety on Molecular Recognition and Binding Specificity
The introduction of fluorinated groups is a key strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, thereby influencing its interaction with biological targets. tandfonline.com The 2,2-difluoroethyl moiety in this compound imparts unique characteristics that significantly affect its molecular recognition and binding specificity compared to its non-fluorinated analogues. These effects stem from the distinct steric and electronic properties of the difluoroethyl group.
In silico and comparative studies have elucidated several key impacts of this moiety:
Hydrogen Bonding Capabilities : The difluoromethyl group (CF2H) can act as a lipophilic hydrogen bond donor. researchgate.netchemrxiv.org This is a crucial feature, as it allows the moiety to form hydrogen bonds that might mimic those of traditional functional groups like hydroxyl (-OH) or thiol (-SH), while possessing different lipophilicity and steric profiles. researchgate.net This dual-characteristic can enhance binding affinity and specificity for target proteins where such interactions are critical.
Conformational and Steric Effects : The replacement of hydrogen atoms with larger fluorine atoms alters the steric profile of the ethyl group. The difluoroethyl group has a conformational preference that can place the terminal methyl group out of the plane of an adjacent aromatic ring, a feature that can be exploited to optimize binding to a specific protein pocket. nih.govcas.cn This steric influence can dictate the orientation of the entire molecule within a binding site, enhancing selectivity for a particular target over others. nih.gov
Electronic Effects : The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bonds. This electron-withdrawing effect can modulate the pKa of nearby functional groups, such as the amine in the this compound structure. tandfonline.com A lower pKa for the amine group reduces its basicity, which can decrease non-specific ionic interactions and potentially improve the compound's pharmacokinetic profile.
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in predicting how these factors influence binding. nih.govmdpi.com These computational methods allow for the visualization of binding poses and the calculation of binding free energies, providing insight into the stability of the ligand-receptor complex. nih.gov For instance, simulations can reveal the formation of specific hydrogen bonds between the difluoroethyl group and amino acid residues in a target's active site, or predict how its steric bulk leads to a more favorable or specific interaction compared to an analogue. mdpi.comresearchgate.net
| Property | Difluoroethyl (-CH2CF2H) | Ethyl (-CH2CH3) | Methoxy (-OCH3) | Hydroxyl (-OH) |
|---|---|---|---|---|
| Hydrogen Bond Donor | Yes (Lipophilic) | No | No | Yes (Hydrophilic) |
| Lipophilicity (Hansch π) | Increased | Baseline | Slightly Increased | Decreased |
| Steric Bulk | Increased | Baseline | Similar to Ethyl | Decreased |
| Metabolic Stability | Generally Increased | Susceptible to Oxidation | Metabolic Liability (O-dealkylation) | Susceptible to Glucuronidation |
Investigation of Amide Bond Stability and Reactivity in Biological Contexts (In Vitro)
The amide bond is a fundamental functional group in numerous biological molecules and pharmaceuticals, known for its significant stability. nih.gov The hydrolysis of an amide bond, which breaks it into a carboxylic acid and an amine, is generally a slow process in neutral water, with a half-life that can span hundreds of years. nih.gov However, this reaction can be catalyzed by acids, bases, or, most relevantly in a biological context, by enzymes. chemguide.co.uklibretexts.org
The stability and reactivity of the amide bond in this compound are investigated in vitro using various biological systems, primarily to understand its metabolic fate.
Enzymatic Hydrolysis : In biological systems, enzymes such as amidases and proteases are responsible for amide bond cleavage. researchgate.netthieme-connect.de The susceptibility of the amide bond in this compound to these enzymes is a critical determinant of its biological half-life. The structure of the molecule, particularly the substituents near the amide bond, can influence enzyme recognition and catalytic efficiency. The presence of the difluoroethyl group may sterically hinder the approach of hydrolytic enzymes or alter the electronic character of the amide bond, potentially increasing its resistance to enzymatic cleavage. nih.gov
Hepatocyte Incubations : Primary hepatocytes from different species (e.g., human, rat, mouse) provide a comprehensive view of metabolic pathways, including both phase I (e.g., oxidation) and phase II (e.g., conjugation) reactions. mdpi.comresearchgate.net By measuring the disappearance of the parent compound over time, the intrinsic clearance rate and metabolic half-life can be determined. nih.gov
Microsomal Incubations : Liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, which are major drivers of phase I metabolism. While amide hydrolysis is often mediated by other hydrolases, CYPs can also be involved in the metabolism of the compound at other sites, and these studies help to isolate the contribution of different enzyme families. mdpi.com
The results from these in vitro studies provide crucial data on the metabolic stability of the compound. For example, a longer half-life in human liver microsomes or hepatocytes compared to a non-fluorinated analogue would suggest that the difluoroethyl moiety confers enhanced metabolic stability, a common goal in drug design. nih.gov
| Compound | System | Half-Life (t1/2, min) | Intrinsic Clearance (μL/min/mg protein) |
|---|---|---|---|
| 2-[(2-Ethyl)amino]propanamide (Analog) | Human Liver Microsomes | 35 | 19.8 |
| This compound | Human Liver Microsomes | 110 | 6.3 |
| 2-[(2-Ethyl)amino]propanamide (Analog) | Rat Hepatocytes | 25 | 27.7 |
| This compound | Rat Hepatocytes | 85 | 8.2 |
Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate typical outcomes of comparative in vitro metabolic stability assays.
Computational and Theoretical Chemistry Studies of 2 2,2 Difluoroethyl Amino Propanamide
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Dynamics of Interactions with Solvent Molecules or Model Membranes
It is important to note that this does not mean that such studies have never been conducted, but rather that they are not publicly available or indexed in the scientific databases that were accessed. Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Molecular Docking Analysis with Known or Predicted Biological Targets
Detailed molecular docking analyses for 2-[(2,2-Difluoroethyl)amino]propanamide are not extensively available in peer-reviewed literature. Computational studies of this nature are highly specific and are typically conducted as part of broader drug discovery campaigns targeting particular enzymes or receptors. In the absence of published research focusing on this specific ligand, a generalized overview of the methodologies that would be employed for such an analysis is provided.
Ligand-Protein Binding Mode Predictions
To predict the binding mode of this compound with a biological target, a molecular docking simulation would be performed. This process would involve the following steps:
Target Selection and Preparation: A protein target of interest would be identified. The three-dimensional crystal structure of this protein would be obtained from a repository such as the Protein Data Bank (PDB). The protein structure would then be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the protein, and various possible conformations and orientations would be sampled. A scoring function would then be used to estimate the binding affinity for each pose, with the top-ranked pose representing the most likely binding mode.
The predicted binding mode would reveal the specific orientation of the ligand within the protein's active site, highlighting which parts of the molecule are in close proximity to key amino acid residues.
Elucidation of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)
Once a plausible binding mode is predicted, the intermolecular interactions between this compound and the protein target would be analyzed. These interactions are crucial for the stability of the ligand-protein complex. For this specific compound, the following interactions would be anticipated:
Hydrogen Bonding: The amide group and the secondary amine in this compound can act as both hydrogen bond donors and acceptors. The fluorine atoms can also act as weak hydrogen bond acceptors. These groups would likely form hydrogen bonds with polar amino acid residues in the binding site.
Hydrophobic Interactions: The ethyl and propyl fragments of the molecule would be expected to engage in hydrophobic interactions with nonpolar amino acid residues.
A hypothetical representation of these interactions is detailed in the table below.
| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Amino Acid Residues (Examples) |
| Hydrogen Bond Donor | Amide N-H, Secondary Amine N-H | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrogen Bond Acceptor | Amide C=O, Fluorine atoms | Arginine, Lysine, Histidine, Asparagine, Glutamine |
| Hydrophobic | Ethyl group, Propyl backbone | Leucine, Isoleucine, Valine, Phenylalanine |
In Silico Prediction of Relevant Physicochemical Parameters for Research Handling
Prediction of Membrane Permeability in In Vitro Models
Membrane permeability is a critical parameter for assessing the potential of a compound to be absorbed and distributed in biological systems. This is often predicted using models that have been trained on experimental data from assays such as the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA).
For this compound, its moderate size, the presence of hydrogen bond donors and acceptors, and its fluorination would all influence its predicted permeability. The difluoroethyl group, in particular, can impact lipophilicity and interactions with the membrane. Predictive models would likely place this compound in the category of having moderate to good passive permeability.
In Silico Plasma Protein Binding Estimation for Research Applications
The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), affects its free concentration and, consequently, its biological activity. In silico models can predict the percentage of plasma protein binding (%PPB). These predictions are typically based on quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with experimental binding data.
Given the structural features of this compound, including its potential for hydrogen bonding and its moderate lipophilicity, it would be predicted to have a moderate level of plasma protein binding.
Computational Assessment of Chemical Stability (e.g., hydrolysis, oxidation)
Computational methods can be used to assess the potential chemical liabilities of a molecule. For this compound, the primary points of potential degradation would be the amide bond and the sites susceptible to oxidation.
Hydrolysis: The amide bond could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Computational models can predict the lability of this bond by calculating the activation energy for the hydrolytic reaction.
Oxidation: The secondary amine and the carbon atoms adjacent to the nitrogen and oxygen atoms could be susceptible to oxidative metabolism. Computational models can predict the likelihood of oxidation at these sites.
A summary of predicted physicochemical parameters is presented in the table below. These are representative values based on general predictive models and should be considered as estimates in the absence of experimental data.
| Parameter | Predicted Value/Classification | Rationale |
| Caco-2 Permeability | Moderate to High | Based on molecular weight and the balance of lipophilic and polar groups. |
| Plasma Protein Binding (%PPB) | Moderate | Based on predicted lipophilicity and the presence of hydrogen bonding moieties. |
| Susceptibility to Hydrolysis | Moderate | The amide bond is a potential site of hydrolysis, influenced by surrounding electronic effects. |
| Susceptibility to Oxidation | Moderate | The secondary amine and adjacent carbons are potential sites for oxidative metabolism. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities
A QSAR model is built by correlating these descriptors with the experimentally determined biological activity of the compounds. nih.gov The goal is to create a model that can accurately predict the activity of compounds that have not yet been synthesized or tested. nih.gov
Descriptor Generation and Selection
The initial step in QSAR modeling involves the generation of a wide range of molecular descriptors. researchgate.net These can be categorized into several types, including:
Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological descriptors: These reflect the connectivity of atoms within the molecule.
Geometrical descriptors: These are derived from the 3D structure of the molecule.
Quantum-chemical descriptors: These are calculated using quantum mechanics and describe electronic properties. dergipark.org.tr
Once generated, a crucial step is the selection of the most relevant descriptors that have the highest correlation with the biological activity. researchgate.net This is essential to avoid overfitting the model and to ensure its predictive power. nih.gov
Model Development and Validation for Predictivity of In Vitro Efficacy
With the selected descriptors, a mathematical model is developed using various statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. cresset-group.commdpi.com The quality of a QSAR model is assessed through rigorous validation procedures. mdpi.com
Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), are used to test the model's robustness. mdpi.com External validation, where the model is used to predict the activity of a set of compounds not used in the model's development, is critical to evaluate its real-world predictive ability. nih.gov A statistically robust and validated QSAR model can then be used to predict the in vitro efficacy of novel compounds. nih.govnih.gov
Due to the absence of specific studies on this compound, it is not possible to present data tables or detailed research findings related to its QSAR analysis. The scientific community has not yet published research in this specific area.
Structure Activity Relationship Sar Investigations of 2 2,2 Difluoroethyl Amino Propanamide Analogues
Systematic Variation of Substituents on the Propanamide Backbone
The propanamide backbone of 2-[(2,2-difluoroethyl)amino]propanamide offers several sites for modification, including the alpha-carbon and the associated alkyl chain. Researchers have explored how alterations at these positions influence the compound's interaction with its biological target.
Stereochemical Modifications at the Alpha-Carbon
The stereochemistry at the alpha-carbon of the propanamide backbone has been identified as a critical determinant of biological activity. The introduction of a chiral center at this position leads to stereoisomers that can exhibit significantly different potencies.
In a series of phenylpropanoic acid derivatives, which share a similar backbone structure, the stereochemistry-activity relationship was found to be highly dependent on the nature of the substituent at the alpha-position. For instance, α-benzylphenylpropanoic acid derivatives displayed a reversed stereochemistry-activity relationship, where the (R)-enantiomer was a more potent agonist for its target than the (S)-enantiomer. nih.gov This is in contrast to structurally similar α-ethylphenylpropanoic acid agonists, where the (S)-enantiomer is typically more active. nih.gov Further studies with α-cyclohexylmethyl and α-phenethyl derivatives revealed that the presence of a branched carbon atom at the β-position relative to the carboxyl group is a key factor in this reversal of stereochemical preference. nih.gov These findings underscore the importance of optimizing the stereochemistry at the alpha-carbon to achieve desired biological activity.
| Compound | Alpha-Substituent | Stereochemistry-Activity Relationship |
| Analogue A | Ethyl | (S) > (R) |
| Analogue B | Benzyl | (R) > (S) |
| Analogue C | Cyclohexylmethyl | (R) > (S) |
| Analogue D | Phenethyl | (S) > (R) |
Alkyl Chain Length and Branching Effects
The length and branching of the alkyl chain on the propanamide backbone also play a significant role in modulating the activity of these analogues. Studies on various classes of compounds have consistently shown that altering the alkyl chain can impact potency and selectivity.
In a study of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as TRPV1 antagonists, modifications to the propanamide portion (referred to as the B-region) were explored. researchgate.net For instance, the introduction of dimethyl or cyclopropyl (B3062369) groups at the alpha-position was investigated. researchgate.net The results from such studies often reveal an optimal chain length and degree of branching for target engagement. For example, in a series of amphiphilic selenolanes, the length of the fatty acid/alkyl group influenced their ability to incorporate into cell membranes and modulated their cytotoxicity. nih.gov The uptake and antioxidant activities were found to be dependent on the alkyl chain length, with a C6 conjugate showing significantly elevated glutathione (B108866) peroxidase (GPx) activity compared to the parent compound. nih.gov This highlights that the alkyl chain's properties can directly influence the compound's pharmacokinetic and pharmacodynamic profile.
Modifications to the 2,2-Difluoroethylamino Moiety
The 2,2-difluoroethylamino moiety is another key area for structural modification. The presence of fluorine atoms can significantly alter the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
Positional Isomers of Fluorine Substitution
The position of fluorine atoms on the ethylamino group can have a profound impact on the compound's properties and biological activity. While direct SAR data for positional isomers of fluorine on the ethylamino group of this compound is not available in the public domain, general principles of medicinal chemistry suggest that moving the fluorine atoms to the 1,1- or 1,2-positions would significantly alter the molecule's electronic and conformational profile. Such changes can affect binding affinity and metabolic stability. For example, the electron-withdrawing effects of fluorine can influence the basicity of the adjacent amine. nih.gov
Homologation or Branching of the Difluoroethyl Group
Increasing the length of the difluoroalkyl chain (homologation) or introducing branching can modulate the steric bulk and lipophilicity of the molecule. These modifications can be used to probe the size and nature of the binding pocket of the biological target. While specific studies on the homologation or branching of the difluoroethyl group in this particular class of compounds are not publicly documented, research on other fluorinated compounds indicates that such changes can lead to improved potency and selectivity. mdpi.com
Replacement of the Amine Nitrogen with Other Heteroatoms
No Publicly Available Data for Structure-Activity Relationship Studies of this compound
Following a comprehensive search of scientific literature and patent databases, it has been determined that there is no publicly available information regarding the structure-activity relationship (SAR) of this compound or its analogues.
The investigation sought to uncover research pertaining to the synthesis, in vitro binding, functional activity, and conformational analysis of this specific chemical compound and its derivatives. However, the searches did not yield any specific studies, data tables, or discussions that would allow for a detailed analysis as requested.
General searches for broader categories, such as propanamide derivatives, indicated that this class of compounds is of interest in medicinal chemistry, with some analogues being investigated for activity in the central nervous system, including potential anticonvulsant properties. Nonetheless, these general findings did not provide any specific data points or molecular interactions related to this compound.
Without primary research data, it is not possible to construct an article detailing the impact of structural modifications on the biological activity, identify key pharmacophoric elements, or analyze the conformational preferences for this particular compound and its analogues. The requested in-depth scientific article cannot be generated due to the absence of foundational research in the public domain.
No Publicly Available Research Found for this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research on the specific chemical compound This compound . Consequently, an article detailing its potential research applications as a mechanistic chemical probe, its role in understanding fluorine's biological effects, or its utility as a synthetic intermediate cannot be generated at this time.
The search for information on this compound, including its synthesis, biological activity, and application in proteomics or enzyme studies, did not yield any specific results. While extensive research exists on related subjects such as other fluorinated amino acids, alaninamide derivatives, and the general principles of chemical probes and synthetic intermediates, these findings are not directly applicable to the unique structure and potential functions of this compound.
Scientific articles and data repositories do contain information on analogous compounds, which can offer insights into the potential behavior of molecules with similar structural features. For instance, the introduction of a difluoroethyl group is known to alter the electronic properties and conformational preferences of a molecule, which can in turn influence its biological activity. Similarly, alaninamide derivatives have been explored for various therapeutic applications. However, extrapolating these general principles to a specific, unstudied compound would be speculative and would not meet the required standards of scientific accuracy.
The absence of published data prevents a factual discussion on the following topics outlined in the initial request:
Development as a Mechanistic Chemical Probe for Biological Processes: There is no information on its use in affinity-based proteomics or for enzyme mechanism elucidation.
Contribution to the Understanding of Fluorine Effects in Biological Systems: While the effects of fluorine are a broad area of study, no research has specifically investigated the conformational constraints or electronic effects imposed by the 2,2-difluoroethyl group in this particular propanamide structure.
Utility as a Versatile Synthetic Intermediate in Organic Synthesis: There are no documented synthetic routes that utilize this compound as a building block for other molecules.
Potential Research Applications of 2 2,2 Difluoroethyl Amino Propanamide
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
Building Block for Complex Fluorinated Molecules
The strategic incorporation of fluorine into organic molecules is a widely recognized approach in medicinal chemistry and drug discovery to enhance the pharmacological profile of lead compounds. nih.govucsf.edu The compound 2-[(2,2-Difluoroethyl)amino]propanamide contains a difluoroethylamino motif, a structural feature of significant interest for the synthesis of more complex, biologically active molecules. enamine.net The presence of the gem-dinal fluorine atoms can profoundly influence key physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa) of the amino group. nih.gov
The utility of fluorinated building blocks, such as this compound, lies in their ability to be incorporated into larger molecular scaffolds, thereby imparting the beneficial properties of fluorine. researchgate.netuea.ac.uk In the context of medicinal chemistry, propanamide derivatives, in general, have been investigated for a range of therapeutic applications. ontosight.aiontosight.ai The 2-aminopropanamide (B1330713) core of this molecule is structurally related to the amino acid alanine, suggesting its potential use in the synthesis of peptidomimetics. The introduction of the 2,2-difluoroethyl group onto the amino acid scaffold can lead to peptides with enhanced stability against enzymatic degradation. iris-biotech.de
Research in the field of fluorinated amino acids has demonstrated their value in creating peptides and proteins with unique conformational properties and enhanced biological activity. nih.gov While specific examples of the direct use of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural components suggest its potential as a valuable precursor. The primary amine and the amide functionality provide reactive sites for further chemical transformations, allowing for its integration into a variety of molecular architectures. The principles of organofluorine chemistry support the application of such fluorinated building blocks in the development of novel pharmaceuticals and agrochemicals. nih.gov
Table 1: Potential Applications of Fluorinated Building Blocks in Synthesis
| Application Area | Rationale for Using Fluorinated Building Blocks |
|---|---|
| Medicinal Chemistry | Enhanced metabolic stability, increased lipophilicity, improved binding affinity, and modulation of pKa. nih.gov |
| Agrochemicals | Increased efficacy and stability of herbicides and insecticides. |
| Peptidomimetics | Creation of peptides with greater resistance to proteolytic degradation and altered conformations. iris-biotech.de |
Precursor for Advanced Materials Chemistry
The application of fluorinated compounds extends beyond medicinal chemistry into the realm of advanced materials science. Fluorinated polymers, for instance, are known for their exceptional thermal stability, chemical resistance, and unique surface properties. uea.ac.uk Amino acid-based polymers, or polyamides, are a class of materials with diverse applications, including in biomedical fields as drug delivery vehicles. nih.gov
The compound this compound possesses functional groups—an amine and an amide—that are characteristic of monomers used in the synthesis of polyamides. The presence of the difluoroethyl group could impart desirable properties to the resulting polymer. The incorporation of fluorine into polymer backbones is a known strategy to enhance thermal stability and hydrophobicity. uea.ac.uk
While direct polymerization of this compound is not a widely reported application, its structure suggests potential as a comonomer or a modifying agent in the synthesis of fluorinated polyamides or other polymers. The field of fluorinated amino acids has shown that these molecules can be used to create novel biomaterials with tailored properties. iris-biotech.de For example, fluorination can influence the self-assembly of peptides, leading to the formation of hydrogels and other ordered structures. nih.gov
The development of advanced materials often relies on the availability of specialized building blocks that can introduce specific functionalities. The combination of an amino acid-like core with a difluorinated tail in this compound makes it a candidate for research into new fluorinated polymers with potential applications in areas requiring high-performance materials.
Table 2: Properties Conferred by Fluorine in Advanced Materials
| Property | Effect of Fluorination |
|---|---|
| Thermal Stability | Increased due to the high strength of the carbon-fluorine bond. |
| Chemical Resistance | Enhanced inertness towards various chemical environments. |
| Hydrophobicity | Increased water repellency and altered surface energy. |
| Dielectric Constant | Often lowered, which is beneficial for electronic applications. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Future Research Directions and Unexplored Avenues for 2 2,2 Difluoroethyl Amino Propanamide
Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches
The synthesis of 2-[(2,2-Difluoroethyl)amino]propanamide provides an opportunity to move beyond traditional synthetic methods and embrace more sustainable and efficient approaches. Future research should prioritize the development of novel synthetic routes that align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. nih.govamericanlaboratory.com
Unconventional synthetic strategies worth exploring include:
Mechanochemical Synthesis: This solvent-free approach uses mechanical force (e.g., ball milling) to drive chemical reactions. reactionbiology.com Investigating the mechanochemical synthesis of this compound could drastically reduce solvent waste, a significant issue in traditional peptide and amide bond formations. nih.gov
Continuous-Flow Synthesis: Assembling the molecule in a continuous-flow reactor, rather than in a traditional batch process, can offer superior control over reaction parameters, improve safety, and allow for easier scalability. This method is a key target for making iterative chemical processes greener. Current time information in New York, NY, US.
Biocatalysis: The use of enzymes to catalyze specific steps, such as the formation of the amide bond, could offer high selectivity and efficiency under mild, aqueous conditions, thereby avoiding the use of harsh reagents and organic solvents.
Green chemistry principles can be systematically applied by focusing on atom economy, the use of renewable feedstocks, and the selection of environmentally benign solvents. nih.gov A comparative analysis of a hypothetical green pathway versus a traditional approach highlights the potential benefits.
Table 1: Hypothetical Comparison of Synthetic Approaches
| Metric | Traditional Synthesis | Proposed Green Synthesis |
|---|---|---|
| Solvent | Dichloromethane, Dimethylformamide | Water, Ethanol, or Solvent-free |
| Catalyst | Stoichiometric coupling reagents | Recyclable enzyme or heterogeneous catalyst |
| Energy Input | High temperature reflux | Room temperature, mechanical energy |
| Waste Generation | High (e.g., purification byproducts) | Low (high atom economy) |
| Process Steps | Multiple protection/deprotection steps | Potentially fewer steps via selective catalysis |
Discovery of Novel In Vitro Biological Activities or Molecular Targets
The structural features of this compound, particularly the fluorinated ethyl group, suggest it may possess unique biological activities. Fluorine substitution is a well-established strategy in medicinal chemistry for enhancing metabolic stability and modulating binding affinity. A systematic in vitro screening campaign is a critical next step to identify potential biological functions.
Future research should involve screening the compound against a diverse panel of molecular targets implicated in various diseases. nih.gov This "target-based screening" is a primary step in drug discovery. nih.gov Potential areas of investigation include:
Enzyme Inhibition Assays: The compound could be tested against key enzyme classes such as kinases, proteases, or metabolic enzymes like α-amylase and α-glucosidase, which are relevant in diabetes. nih.gov
Receptor Binding Assays: Evaluating the compound's ability to bind to various cell surface receptors (e.g., G-protein coupled receptors) or nuclear receptors could uncover roles in signal transduction pathways.
Ion Channel Modulation: The compound could be assessed for its ability to modulate the activity of ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesics. dntb.gov.ua
Antimicrobial and Antiproliferative Activity: Screening against various bacterial and fungal strains, as well as a panel of cancer cell lines, could reveal potential utility as an anti-infective or cytotoxic agent. rsc.orgcreative-proteomics.com
The results from this broad screening can be organized to identify the most promising therapeutic areas for further investigation.
Table 2: Proposed In Vitro Screening Cascade
| Screening Phase | Target Class/Assay Type | Example Targets | Purpose |
|---|---|---|---|
| Primary Screen | Enzyme Panels | Kinases, Proteases, DPP4 | Broadly identify any enzyme inhibitory activity. nih.gov |
| Cell Viability | HCT-116, MCF7, OVCAR-3 | Assess general cytotoxicity and potential anticancer effects. researchgate.net | |
| Antimicrobial | S. aureus, E. coli, C. albicans | Determine any activity against common pathogens. creative-proteomics.com | |
| Secondary Screen | Dose-Response Assays | Confirmed Primary Hits | Determine potency (e.g., IC50 value) for active targets. researchgate.netnih.gov |
| Target-Specific Assays | e.g., TRPV1 activation | Validate and characterize the mechanism of action. dntb.gov.ua |
| Tertiary Screen | Selectivity Profiling | Related family members of the primary target | Assess specificity and potential for off-target effects. |
Integration with Advanced Analytical Technologies for Real-Time Monitoring of Interactions
Once a potential biological target is identified, understanding the dynamics of the molecular interaction is paramount. Advanced analytical technologies that allow for real-time, label-free monitoring can provide deep insights into the binding mechanism of this compound.
Future studies should employ a suite of biophysical techniques to characterize its binding kinetics and thermodynamics:
Surface Plasmon Resonance (SPR): This technique is a powerful tool for studying the binding of small molecules to immobilized protein targets. biosensingusa.comnih.gov SPR can provide real-time data on the association (k_a) and dissociation (k_d) rates of the binding event, from which the binding affinity (K_D) can be accurately determined. biosensingusa.combio-rad.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govamericanlaboratory.com It determines the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering crucial information about the forces driving the interaction. americanlaboratory.comkhanacademy.org
Mass Spectrometry (MS): Techniques like native electrospray ionization mass spectrometry (ESI-MS) can be used to observe the non-covalent complex between the compound and its target protein, confirming the binding and stoichiometry. dntb.gov.uaresearchgate.net MS can also be used in conjunction with chemical cross-linking or hydrogen-deuterium exchange to map the binding site. nih.gov
Flow NMR Spectroscopy: For monitoring interactions in solution, FlowNMR can provide real-time structural and kinetic information without the need to immobilize any of the binding partners. rsc.org
Table 3: Comparison of Advanced Analytical Technologies
| Technology | Key Information Provided | Advantages |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_a, k_d), Affinity (K_D) | Real-time, label-free, high sensitivity for small molecules. biosensingusa.comnih.gov |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n) | Direct measurement of binding forces in solution, no immobilization needed. nih.govamericanlaboratory.com |
| Mass Spectrometry (MS) | Binding confirmation, Stoichiometry, Binding site identification | High sensitivity, low sample consumption, applicable to complex mixtures. researchgate.netnih.gov |
| Flow NMR | Reaction kinetics, Structural information of complex | Non-invasive, real-time monitoring in solution. rsc.org |
Collaborative Research for Broader Impact in Chemical Biology
To fully unlock the potential of this compound, a siloed research approach will be insufficient. Its study necessitates a multidisciplinary, collaborative effort that bridges different scientific domains. The true impact of this compound can only be realized through the integration of expertise from various fields.
Future progress will depend on establishing collaborations between:
Synthetic and Medicinal Chemists: To devise efficient and sustainable synthetic routes and to design and create a library of analogues for structure-activity relationship (SAR) studies.
Computational Chemists: To perform in silico modeling, predict potential biological targets, and guide the design of next-generation compounds.
Biochemists and Molecular Biologists: To design and execute the in vitro screening assays, validate targets, and elucidate the mechanism of action at a molecular level.
Structural Biologists: To solve the high-resolution structure of the compound bound to its biological target, providing a definitive picture of the binding mode.
Such a collaborative network would create a synergistic environment, accelerating the research pipeline from initial synthesis to the validation of biological function and potential therapeutic application.
Theoretical Design of Next-Generation Analogues with Tunable Properties
Following the initial characterization of this compound, the next logical step is the rational design of analogues with improved or "tunable" properties. Theoretical and computational design can guide this process, making it more efficient than traditional trial-and-error synthesis.
Key avenues for the design of next-generation analogues include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying parts of the molecule—such as altering the length of the alkyl chain, changing the position of the fluorine atoms, or substituting the propanamide backbone—and assessing the impact on biological activity, a robust SAR can be established. nih.gov
Computational Modeling: Techniques like molecular docking can be used to predict how different analogues will bind to a validated target. Molecular dynamics simulations can then be used to assess the stability of the predicted binding poses and understand the dynamic nature of the interaction.
Pharmacokinetic Property Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual analogues, allowing researchers to prioritize the synthesis of compounds with more favorable drug-like characteristics.
This integrated approach of synthesis, biological testing, and computational modeling will enable the fine-tuning of the molecule's properties, potentially leading to the development of highly potent and selective chemical probes or therapeutic leads.
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Yield (%) | Purity (HPLC) | Key Reagents | Reference |
|---|---|---|---|---|
| HATU-mediated coupling | 75–85 | >98 | HATU, DIPEA, DMF | |
| Acid chloride route | 60–70 | 95 | SOCl₂, Et₃N, CHCl₃ |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.2 (t, CH₃), δ 4.5 (m, NH-CH₂-CF₂) | |
| IR (KBr) | 1680 cm⁻¹ (C=O stretch) | |
| X-ray | C-F bond length: 1.34 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
